1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
CAS No.:
Cat. No.: VC17533249
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 1-ethyl-3-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C9H15N3/c1-3-12-9-6-10-5-4-8(9)7(2)11-12/h10H,3-6H2,1-2H3 |
| Standard InChI Key | GWVKUSTXNJHUOT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(CCNC2)C(=N1)C |
Introduction
1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This class of compounds is characterized by a fused ring system combining a pyrazole and pyridine moiety. The structural configuration of this compound allows for potential applications in medicinal chemistry due to its functional versatility and ability to interact with biological targets.
Structural Features and Nomenclature
The compound’s systematic name reflects its molecular structure:
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1-Ethyl: An ethyl group is attached to the first nitrogen atom.
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3-Methyl: A methyl group is bonded to the third carbon atom.
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1H,4H,5H,6H,7H: Indicates the hydrogenation state of the fused ring system.
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Pyrazolo[3,4-c]pyridine: Refers to the fused bicyclic system where a pyrazole ring is connected to a pyridine ring in a specific orientation.
The molecular structure can be visualized as follows:
| Component | Description |
|---|---|
| Core structure | Fused pyrazole and pyridine rings |
| Substituents | Ethyl group at position 1 and methyl group at position 3 |
| Hydrogenation state | Saturated positions at carbons 4, 5, 6, and 7 |
Synthesis Pathways
The synthesis of pyrazolo[3,4-c]pyridines typically involves multistep reactions starting from preformed pyrazole or pyridine derivatives. Key steps include:
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Cyclization Reactions: Formation of the fused ring system through condensation or cycloaddition reactions.
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Functionalization: Introduction of ethyl and methyl substituents at specific positions using alkylation or reductive methods.
A common approach involves:
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Reacting an appropriately substituted pyrazole derivative with a pyridine precursor under acidic or basic conditions.
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Utilizing catalysts such as FeCl₃ or organometallic reagents to facilitate bond formation.
Biological Relevance and Applications
Pyrazolopyridines are widely studied for their pharmacological properties. While specific data on 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is limited, related compounds in this class exhibit diverse biological activities:
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Antimicrobial Activity: Effective against bacterial and fungal pathogens by disrupting key enzymatic pathways .
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Anti-inflammatory Properties: Modulation of cytokine production and inhibition of inflammatory mediators.
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Potential as Kinase Inhibitors: Interaction with ATP-binding sites in protein kinases .
Analytical Characterization
To confirm the identity and purity of the compound, various analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Determines the chemical environment of protons and carbons in the molecule.
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Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups based on vibrational frequencies.
Research Outlook
The unique structure of 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine makes it a promising candidate for further exploration in drug discovery. Future research could focus on:
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Developing derivatives with enhanced bioactivity.
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Investigating its mechanism of action at the molecular level.
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Exploring applications in material science due to its stable heterocyclic framework.
This compound’s versatility highlights its potential for innovation across multiple scientific disciplines.
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